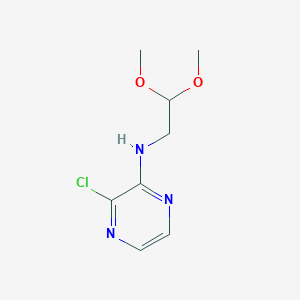
3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds, such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, has been reported . Two complementary pathways were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .
Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies : A study by Tan, Lim, and Dolzhenko (2017) presented a microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, highlighting the significance of 1,2,4-triazole as a scaffold in medicinal and agricultural chemistry. This research offers insights into efficient synthesis methodologies for compounds like 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanamide (Tan, Lim, & Dolzhenko, 2017).
Biological Interest and Versatility : Riyadh and Gomha (2020) reviewed the synthesis of mono- and bis-aminomercapto[1,2,4]triazoles, including derivatives like this compound, noting their biological interest and access to a new class of biologically active compounds (Riyadh & Gomha, 2020).
Antileishmanial Activity : A study by Süleymanoğlu et al. (2017) involved theoretical calculations for 4-amino-1,2,4-triazole derivatives, showcasing their potential antileishmanial activity. This research implies the possible use of this compound in antileishmanial applications (Süleymanoğlu et al., 2017).
Antimicrobial Properties : Kaplancikli et al. (2008) reported the synthesis of new triazole and triazolothiadiazine derivatives, including compounds similar to this compound, as potential antimicrobial agents (Kaplancikli et al., 2008).
Cholinesterase Inhibitors : Research by Mohsen (2012) on triazole and triazolothiadiazine derivatives found them to be effective cholinesterase inhibitors. This suggests the potential of this compound in the development of treatments for conditions like Alzheimer's disease (Mohsen, 2012).
Zukünftige Richtungen
The future directions for “3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanamide” could involve further exploration of its potential biological activities, synthesis of its derivatives, and detailed study of its physical and chemical properties. Given the promising biological activities of related compounds, it would be interesting to explore the potential of this compound in pharmaceutical applications .
Eigenschaften
IUPAC Name |
3-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4OS/c6-3(10)1-2-4-7-5(11)9-8-4/h1-2H2,(H2,6,10)(H2,7,8,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJWXUDMTUPTMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C1=NC(=S)NN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide](/img/structure/B1429642.png)

![[Ir(dtbbpy)(ppy)2][PF6]](/img/structure/B1429646.png)

![2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol](/img/structure/B1429649.png)
![[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid](/img/structure/B1429651.png)




![N-[2-(5-Amino-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B1429656.png)

![N-butyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1429659.png)